Methyl 2-(1-propylpiperidin-4-ylidene)hydrazinecarboxylate
Description
Methyl 2-(1-propylpiperidin-4-ylidene)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a piperidin-4-ylidene core substituted with a propyl group at the 1-position and a methyl ester moiety. This compound belongs to a class of structurally diverse hydrazinecarboxylates, which are often explored for their pharmacological and agrochemical applications. The piperidin-4-ylidene scaffold contributes to its conformational rigidity, while the hydrazinecarboxylate group enables hydrogen bonding and coordination with biological targets .
Synthesis of this compound typically involves condensation reactions between substituted piperidin-4-one derivatives and methyl hydrazinecarboxylate. For example, Kumar et al. (2016) reported the synthesis of analogous compounds, such as methyl 2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarboxylate, via refluxing piperidin-4-ones with methyl hydrazinecarboxylate in ethanol . The resulting products are characterized by X-ray crystallography and NMR spectroscopy to confirm their planar geometry and E-configuration at the hydrazone bond .
Properties
CAS No. |
574720-10-8 |
|---|---|
Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
methyl N-[(1-propylpiperidin-4-ylidene)amino]carbamate |
InChI |
InChI=1S/C10H19N3O2/c1-3-6-13-7-4-9(5-8-13)11-12-10(14)15-2/h3-8H2,1-2H3,(H,12,14) |
InChI Key |
LJKMYHNWIRPVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=NNC(=O)OC)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-propylpiperidin-4-ylidene)hydrazinecarboxylate typically involves the reaction of 1-propylpiperidin-4-one with methyl carbazate. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-propylpiperidin-4-ylidene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(1-propylpiperidin-4-ylidene)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(1-propylpiperidin-4-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Hydrazinecarboxylates
Biological Activity
Methyl 2-(1-propylpiperidin-4-ylidene)hydrazinecarboxylate is a compound of interest due to its potential biological activity. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound can be characterized by its structural formula:
This molecular structure consists of a hydrazinecarboxylate moiety linked to a propylpiperidine group, which may influence its biological interactions.
Research indicates that this compound exhibits significant activity against various biological targets. It is particularly noted for its role as a modulator of chemokine receptors, specifically CCR5. This receptor is crucial in inflammatory responses and HIV entry into cells .
Antiviral Activity
A study highlighted the compound's antiviral properties, demonstrating effectiveness in inhibiting HIV-1 replication in vitro. The mechanism involves blocking the CCR5 receptor, preventing viral entry into host cells. The potency of this compound was measured with an IC50 value lower than 5 nM in cell fusion assays, indicating high efficacy .
Neuroprotective Effects
Another area of research has focused on the neuroprotective properties of this compound. In animal models, it has shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis. This effect is attributed to the modulation of oxidative stress pathways and inhibition of pro-inflammatory cytokines .
Summary of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antiviral | CCR5 | < 5 nM | |
| Neuroprotection | Neuronal Cells | N/A | |
| Anti-inflammatory | Cytokines | N/A |
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested alongside other antiviral agents against HIV-1. The results indicated that this compound significantly inhibited viral replication compared to controls, suggesting its potential as a therapeutic agent in HIV treatment .
Case Study 2: Neuroprotective Study
A separate study investigated the neuroprotective effects of the compound in a rat model of neurodegeneration. Administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function over a treatment period of four weeks .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for Methyl 2-(1-propylpiperidin-4-ylidene)hydrazinecarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Stepwise condensation : React hydrazine derivatives (e.g., methyl hydrazinecarboxylate) with substituted piperidinones under reflux in ethanol or acetic acid. For example, analogous syntheses use 2-hydrazinopyrimidines condensed with carbonyl compounds in ethanol, followed by rearrangement .
- Alkylation : Introduce the propyl group to the piperidine ring via alkylation using alkyl halides (e.g., methyl iodide) in THF at low temperatures (-78°C) with n-BuLi as a base, followed by column chromatography for purification .
- Optimization : Adjust solvent polarity (e.g., EtOAc/hexane gradients), stoichiometry of reagents, and reaction time to minimize byproducts. Monitor via TLC (Rf values) and confirm purity via NMR .
Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve molecular conformation (e.g., twin-chair geometry in bicyclic derivatives) and hydrogen-bonding networks using SHELX or WinGX software .
- Spectroscopy : Use H/C NMR to confirm regiochemistry and purity. IR spectroscopy identifies carbonyl (C=O) and hydrazine (N–H) stretches .
- Thermal analysis : TG-DTA evaluates stability, with decomposition temperatures indicating thermal robustness (e.g., analogs stable up to 250°C) .
Advanced Research Questions
Q. How does the hydrazinecarboxylate functional group influence reactivity in catalytic applications, such as Mitsunobu-type reactions?
- Methodology :
- Mechanistic studies : Compare reaction rates of this compound with substituted aryl hydrazinecarboxylates (e.g., ethyl 2-(4-cyanophenyl) derivatives) in Mitsunobu reactions. Monitor inversion ratios and yields via HPLC .
- Kinetic analysis : Investigate zero-order dependence on substrate concentration and radical intermediates using EPR spectroscopy .
Q. What computational methods are suitable for modeling the compound’s conformation and interactions with biological targets?
- Methodology :
- Molecular dynamics (MD) : Simulate aqueous solubility and membrane permeability using software like GROMACS, parameterized with crystallographic data (e.g., antiparallel packing from X-ray structures) .
- Docking studies : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450 isoforms) based on piperidine and hydrazine motifs .
Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved to validate hydrogen-bonding networks?
- Methodology :
- Refinement protocols : Apply SHELXL’s full-matrix least-squares refinement to anisotropic displacement parameters. Use ORTEP for visualizing ellipsoids and validating thermal motion .
- Validation tools : Cross-check hydrogen-bond geometry (distance/angle criteria) with PLATON or Mercury software. Address twinning or disorder using TWINLAW in SHELX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
